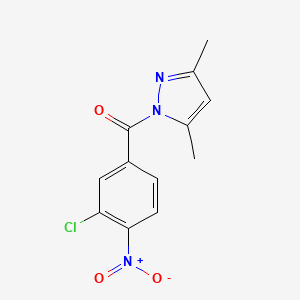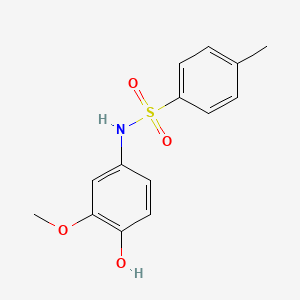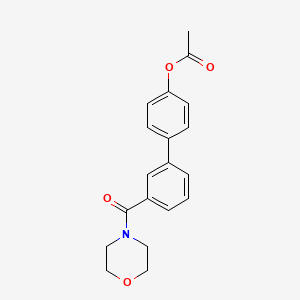
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as CDT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. CDT is a hydrazone derivative of 2-chlorobenzaldehyde and 5,6-diphenyl-1,2,4-triazine-3-amine. It is a yellow crystalline solid that has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it has been proposed that 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone exerts its biological activities by inhibiting the activity of various enzymes, including topoisomerase II and DNA polymerase. 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has also been found to modulate the expression of various genes involved in cancer progression, including p53 and Bcl-2. Additionally, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been reported to induce oxidative stress in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and has been found to possess various biological activities. Additionally, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit low toxicity towards normal cells. However, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several limitations, including its limited solubility in water, which can hinder its use in certain assays. Additionally, the mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, which can make it challenging to interpret its biological effects.
Direcciones Futuras
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has potential applications in various fields, including cancer research, microbiology, and pharmacology. Future research could focus on elucidating the mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone and identifying its molecular targets. Additionally, further studies could investigate the potential of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, the synthesis of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone analogs with improved solubility and biological activity could also be explored.
Métodos De Síntesis
The synthesis of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 2-chlorobenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. This method has been reported to yield 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone in good yields and high purity.
Aplicaciones Científicas De Investigación
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to possess various biological activities, including antitumor, antibacterial, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been reported to possess antifungal activity against various fungal strains, including Candida albicans.
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-19-14-8-7-13-18(19)15-24-27-22-25-20(16-9-3-1-4-10-16)21(26-28-22)17-11-5-2-6-12-17/h1-15H,(H,25,27,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJTTXKZKUHDPZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)


![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)


![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



